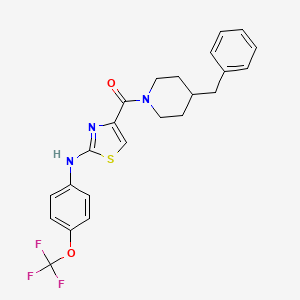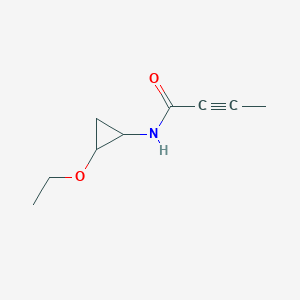![molecular formula C22H22N4O3S B2966688 2-(4-methoxyphenyl)-N-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide CAS No. 894029-47-1](/img/structure/B2966688.png)
2-(4-methoxyphenyl)-N-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound contains several functional groups including a thiazole, a triazole, and two methoxyphenyl groups. Thiazoles and triazoles are heterocyclic compounds that often exhibit various biological activities. Methoxyphenyl groups are aromatic and can contribute to the overall stability and reactivity of the compound .
Synthesis Analysis
While specific synthesis methods for this compound are not available, it’s likely that it could be synthesized through a series of reactions involving the formation of the thiazole and triazole rings, followed by the attachment of the methoxyphenyl groups .Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The exact structure would need to be confirmed through techniques such as X-ray crystallography .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by the presence of the thiazole and triazole rings, as well as the methoxyphenyl groups. These groups could potentially participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Factors such as polarity, solubility, melting point, and boiling point would need to be determined experimentally .Scientific Research Applications
Anticancer Activity
Compounds with the triazolothiadiazine scaffold, such as the one , have been explored for their potential anticancer properties. They can act as enzyme inhibitors, interfering with the metabolic pathways that cancer cells rely on for growth and proliferation . The ability to bind with specific receptors and disrupt cellular processes makes these compounds promising candidates for targeted cancer therapies.
Antimicrobial and Antifungal Properties
The structural features of triazolothiadiazines allow them to interact with microbial cell membranes and enzymes, leading to potential applications as antimicrobial and antifungal agents . Their ability to form stable complexes with bacterial proteins can inhibit the growth and reproduction of various pathogenic bacteria and fungi.
Analgesic and Anti-inflammatory Uses
The compound’s core structure is conducive to modulating pain perception and inflammatory responses in the body. By targeting specific receptors and enzymes, it can be used to develop new analgesic and anti-inflammatory drugs, providing relief from chronic pain and inflammation .
Antioxidant Effects
Triazolothiadiazines have shown promise as antioxidants. They can neutralize free radicals and reactive oxygen species, which are implicated in oxidative stress and related diseases. This property can be harnessed to protect cells from damage and to prevent aging-related disorders .
Antiviral Applications
The compound’s ability to inhibit viral replication by interfering with viral enzymes or blocking the viral entry into host cells makes it a candidate for antiviral drug development. This is particularly relevant for emerging viral infections where current treatment options are limited .
Enzyme Inhibition for Therapeutic Interventions
Enzymes like carbonic anhydrase, cholinesterase, and alkaline phosphatase can be inhibited by triazolothiadiazines, which can be leveraged to treat conditions like glaucoma, Alzheimer’s disease, and certain types of cancers .
Antitubercular Agent
Given the ongoing challenge of tuberculosis and the emergence of drug-resistant strains, the compound’s potential as an antitubercular agent is significant. It could be used to develop new treatments that are effective against resistant forms of Mycobacterium tuberculosis .
Molecular Modeling and Drug Design
The compound’s versatile structure allows for extensive molecular modeling and drug design applications. It can be used to create new molecules with specific pharmacokinetic properties, aiding in the development of drugs with improved efficacy and reduced side effects .
Future Directions
properties
IUPAC Name |
2-(4-methoxyphenyl)-N-[2-[2-(4-methoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O3S/c1-28-18-7-3-15(4-8-18)13-20(27)23-12-11-17-14-30-22-24-21(25-26(17)22)16-5-9-19(29-2)10-6-16/h3-10,14H,11-13H2,1-2H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUCNBYSTNPMBJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NCCC2=CSC3=NC(=NN23)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-methoxyphenyl)-N-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

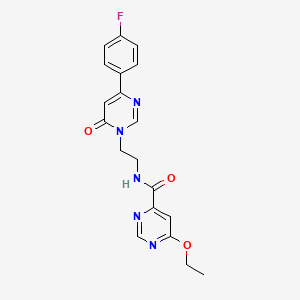
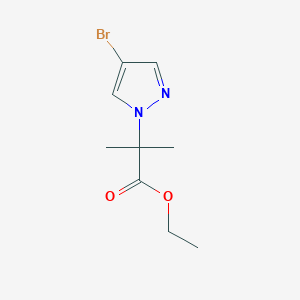
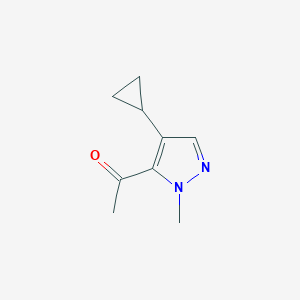
![1-[(4-Chlorophenyl)methyl]-3-[(6-cyclopropylpyridin-3-yl)methyl]urea](/img/structure/B2966610.png)
![N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-2-(4-nitrophenyl)acetamide](/img/structure/B2966612.png)
![1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-(4-morpholinophenyl)azetidine-3-carboxamide](/img/structure/B2966616.png)
![2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(3-methoxyphenyl)acetamide](/img/no-structure.png)
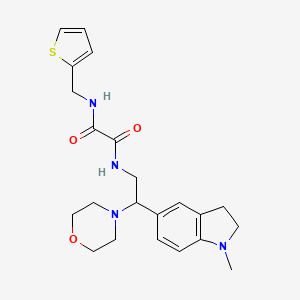
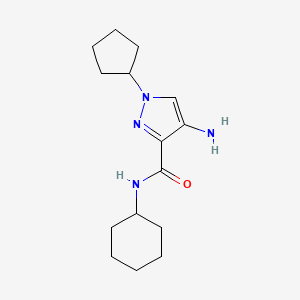
![6-Methoxy-N-phenylbenzo[d]thiazol-2-amine](/img/structure/B2966623.png)
![N-(2-(5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2966625.png)
